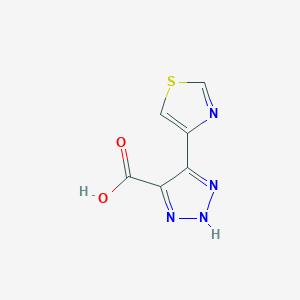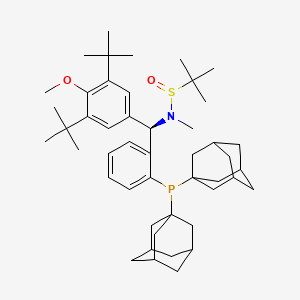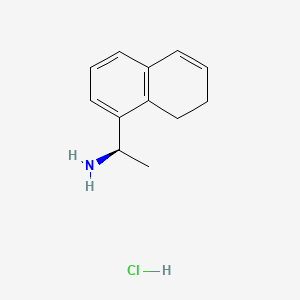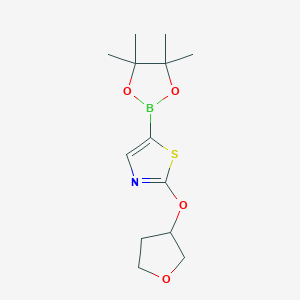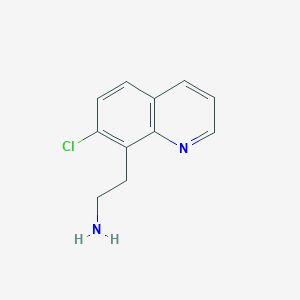
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nitro group, a piperazine ring, and a naphthamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide typically involves the reaction of 3-nitro-4-(piperazin-1-yl)aniline with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted piperazine derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group and piperazine ring are likely involved in binding to biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine: Another compound with a similar piperazine and nitro group structure.
Propiedades
Fórmula molecular |
C21H20N4O3 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-(3-nitro-4-piperazin-1-ylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-21(18-7-3-5-15-4-1-2-6-17(15)18)23-16-8-9-19(20(14-16)25(27)28)24-12-10-22-11-13-24/h1-9,14,22H,10-13H2,(H,23,26) |
Clave InChI |
WMNJKUIJQWQSTC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)


![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)

